An In-depth Technical Guide to 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide: A Promising Scaffold for Carbonic Anhydrase Inhibition
An In-depth Technical Guide to 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide: A Promising Scaffold for Carbonic Anhydrase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide, a heterocyclic sulfonamide with significant potential in medicinal chemistry. The document elucidates its core chemical properties, outlines a viable synthetic pathway, and delves into its primary mechanism of action as a carbonic anhydrase inhibitor. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting this important enzyme class.
Introduction: The Significance of the Benzothiophene Sulfonamide Scaffold
The benzothiophene core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of biologically active compounds.[1] When functionalized with a sulfonamide group, these molecules become potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[2][3] The inhibition of specific CA isoforms is a validated therapeutic strategy for a range of disorders, including glaucoma, epilepsy, and certain types of cancer.[3][4] 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide emerges from this class as a compound of interest, warranting detailed investigation of its chemical characteristics and therapeutic potential.
Core Chemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. This section details the key chemical identifiers and properties of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide.
Structural and General Information
| Property | Value | Source |
| Chemical Name | 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide | N/A |
| Molecular Formula | C₉H₈ClNO₂S₂ | [5][6] |
| Molecular Weight | 261.75 g/mol | [5][6][7] |
| CAS Numbers | 190659-59-7, 175203-94-8 | [5][6][8][9] |
| Canonical SMILES | CC1=C(S(=O)(=O))N)SC2=C1C=C(C=C2)Cl | [10] |
| InChI Key | CGMQMZKLIJYAKX-UHFFFAOYSA-N | [5] |
Physical and Predicted Properties
| Property | Value | Source |
| Melting Point | 254-257 °C | [5] |
| Boiling Point (Predicted) | 470.7 ± 55.0 °C | N/A |
| pKa (Predicted) | 9.74 ± 0.30 | N/A |
| XlogP (Predicted) | 2.8 | [10] |
Synthesis and Manufacturing
The synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide can be approached through a multi-step process, beginning with the formation of the core benzothiophene scaffold followed by sulfonation and amidation.
Synthetic Pathway Overview
A logical synthetic route commences with the synthesis of the intermediate 5-chloro-3-methylbenzo[b]thiophene. This can be achieved via the cyclization of 1-[(4-chlorophenyl)thio]-2-propanone in the presence of a strong acid catalyst like polyphosphoric acid.[11] The subsequent steps involve the introduction of the sulfonyl chloride group at the 2-position, followed by amination to yield the final sulfonamide product.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Chloro-3-methylbenzo[b]thiophene[11]
-
To 300 g of polyphosphoric acid, add 50 g (0.25 mol) of 1-[(4-chlorophenyl)thio]-2-propanone.
-
Stir the mixture and gradually increase the temperature to 120 °C, at which point an exothermic reaction will commence.
-
Maintain the reaction temperature at 130 °C and continue stirring for 1 hour.
-
After cooling, dilute the reaction mixture with water and extract the product with diethyl ether.
-
Dry the organic phase and concentrate it under reduced pressure.
-
Stir the residue in 200 ml of methanol and filter.
-
Concentrate the filtrate to yield 5-chloro-3-methylbenzo[b]thiophene.
Step 2: Synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride
This step is based on standard sulfonylation procedures for thiophenes.
-
Cool a solution of 5-chloro-3-methylbenzo[b]thiophene in an inert solvent (e.g., dichloromethane) in an ice bath.
-
Slowly add an excess of chlorosulfonic acid dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 5-chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride, which can be purified by recrystallization or chromatography.
Step 3: Synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide
This step is based on general procedures for the conversion of sulfonyl chlorides to sulfonamides.
-
Dissolve the 5-chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride in a suitable solvent such as acetone or tetrahydrofuran.
-
Cool the solution in an ice bath and bubble ammonia gas through the solution or add an excess of aqueous ammonia with vigorous stirring.
-
Continue stirring for 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the resulting solid by recrystallization to obtain 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide.
Biological Activity and Mechanism of Action
The primary therapeutic potential of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide lies in its activity as a carbonic anhydrase inhibitor.
Carbonic Anhydrase Inhibition
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Sulfonamides, including the benzothiophene class, are known to bind to the zinc ion in the active site of these enzymes, disrupting their catalytic activity.[2][3] This inhibition can have profound physiological effects depending on the specific isoform targeted.
Structure-Activity Relationship (SAR)
The inhibitory potency and isoform selectivity of sulfonamide-based CA inhibitors are influenced by the nature of the aromatic or heterocyclic ring.[2][4] For thiophene-based sulfonamides, the orientation of the thiophene ring within the enzyme's active site plays a crucial role.[2] The substituents on the benzothiophene ring, such as the chloro and methyl groups in the title compound, will further modulate the binding affinity and selectivity for different CA isoforms.[12]
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